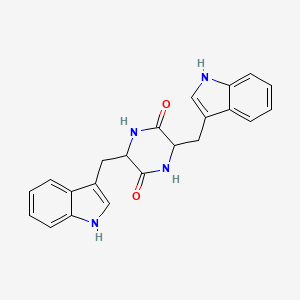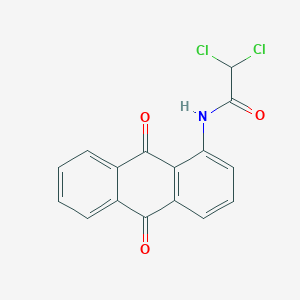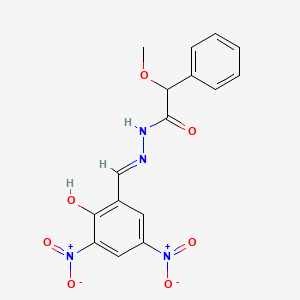![molecular formula C26H16ClN3O5 B10899384 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide](/img/structure/B10899384.png)
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with chlorophenoxy, nitrophenoxy, and cyanophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenoxy ring.
Coupling Reaction: Formation of the benzamide structure through an amide bond formation reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Cyanation: Introduction of a cyano group to the phenyl ring, which can be achieved using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and chlorination reactions, followed by efficient coupling and cyanation steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH~4~).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted phenoxy compounds: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used to study the effects of nitro and cyano groups on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the exploration of various pharmacophores, which can be optimized for therapeutic activity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-methylphenyl)benzamide
- 4-[3-(3-Chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-aminophenyl)benzamide
Uniqueness
Compared to similar compounds, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N~1~-(4-cyanophenyl)benzamide is unique due to the presence of the cyano group, which can significantly alter its electronic properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C26H16ClN3O5 |
|---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(4-cyanophenyl)benzamide |
InChI |
InChI=1S/C26H16ClN3O5/c27-19-2-1-3-23(12-19)35-25-14-21(30(32)33)13-24(15-25)34-22-10-6-18(7-11-22)26(31)29-20-8-4-17(16-28)5-9-20/h1-15H,(H,29,31) |
InChI Key |
ZHQSLCGBDUQMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(3-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10899308.png)

![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(propan-2-yloxy)benzohydrazide](/img/structure/B10899327.png)

![N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10899339.png)
![(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10899347.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10899349.png)
![N-[2-(4-heptanoylpiperazin-1-yl)ethyl]heptanamide](/img/structure/B10899350.png)
![4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899352.png)
![3-(2-fluorophenyl)-N,N-dimethyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899358.png)


![N-(5-bromopyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899387.png)
![Ethyl 6-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10899388.png)
